(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a methoxycarbonyl group at position 2. The E-configuration of the double bond ensures spatial orientation critical for molecular interactions.
Properties
Molecular Formula |
C14H15NO5S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
(E)-4-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5S/c1-20-14(19)12-8-4-2-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18)/b7-6+ |
InChI Key |
PHSWQJBAHRHEHZ-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Methoxycarbonyl Group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Formation of the Butenoic Acid Moiety: This can be synthesized through aldol condensation reactions followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the structure.
Substitution: Various substitution reactions can be performed on the benzothiophene ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbamoyl}prop-2-enoic acid:
Antitumor Activity
Studies have shown that derivatives of compounds similar to (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbamoyl}prop-2-enoic acid exhibit significant antitumor properties. For instance, pyrazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines . The presence of the benzothiophene moiety is believed to enhance these activities due to its ability to interact with biological targets involved in tumor progression.
Anti-inflammatory Properties
Compounds with structural similarities to (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbamoyl}prop-2-enoic acid have demonstrated anti-inflammatory effects in vitro. This is particularly relevant in conditions characterized by chronic inflammation where such compounds may modulate inflammatory pathways .
Antimicrobial Activity
Recent studies indicate that derivatives of this compound can exhibit antimicrobial properties. For example, pyrazole-based compounds have been evaluated for their activity against various pathogens and have shown promising results in inhibiting bacterial growth .
Pharmaceutical Development
The unique structure of (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbamoyl}prop-2-enoic acid positions it as a candidate for drug development targeting cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a valuable lead compound for further optimization.
Material Science
Due to its complex structure and potential for functionalization, this compound could be explored for applications in material science. Its derivatives may be utilized in creating novel polymers or coatings with specific functional properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-4-{[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Ester Group Variation : The substitution of methoxy (target compound) vs. ethoxy () alters lipophilicity and metabolic stability. Ethoxy groups may prolong half-life due to slower esterase-mediated hydrolysis .
- This modification is absent in the target compound, suggesting differences in target selectivity .
- Functional Moieties : The 4-hydroxyphenyl group in and the 3,4-dimethoxyphenyl group in introduce aromaticity and hydrogen-bonding capacity, which are absent in the target compound. These groups are linked to improved bioactivity in kinase inhibition assays .
Critical Reaction Parameters :
Physicochemical Properties
- Molecular Weight : The target compound (~379.4 g/mol) is lighter than tert-butyl-substituted analogs (e.g., 449.5 g/mol in ), suggesting better solubility .
- Hydrogen-Bonding Capacity: The prop-2-enoic acid moiety in the target compound provides two hydrogen-bond acceptors (carbonyl and carboxylic acid), critical for target engagement .
Biological Activity
The compound (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbamoyl}prop-2-enoic acid is a derivative of tetrahydrobenzo[b]thiophene, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a prop-2-enoic acid backbone attached to a carbamoyl group linked to a methoxycarbonyl-substituted tetrahydrobenzo[b]thiophene moiety. This unique arrangement is believed to contribute to its biological activities.
Biological Activity Overview
Tetrahydrobenzo[b]thiophene derivatives have been extensively studied for their anticancer properties. The biological activities of (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbamoyl}prop-2-enoic acid can be summarized as follows:
- Antitumor Activity : Research indicates that derivatives containing the tetrahydrobenzo[b]thiophene scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
-
Mechanisms of Action :
- Tubulin Polymerization Inhibition : Studies have demonstrated that certain tetrahydrobenzo[b]thiophene derivatives act as destabilizers of microtubules, which is crucial for mitotic spindle formation during cell division .
- Induction of Apoptosis : Compounds like BU17 (a related tetrahydrobenzo[b]thiophene derivative) have been shown to increase the expression of caspases 3 and 9 in treated cells, indicating the activation of apoptotic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of tetrahydrobenzo[b]thiophene derivatives:
- Cytotoxicity Assays : A study assessed the cytotoxic effects of various tetrahydrobenzo[b]thiophene derivatives against multiple cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values in the low micromolar range .
- In Vivo Studies : In animal models, compounds similar to (2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbamoyl}prop-2-enoic acid were administered to evaluate their effects on tumor growth. Results showed marked reductions in tumor size and weight compared to control groups .
- Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to the tubulin protein, thereby inhibiting its polymerization. This interaction was quantified through binding energy calculations and confirmed through experimental assays .
Comparative Analysis of Related Compounds
A table summarizing the biological activities and mechanisms of related tetrahydrobenzo[b]thiophene derivatives is presented below:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
